An In-depth Technical Guide to the Chemical Properties of H-Phe-Phe-Phe-Phe-Phe-OH
An In-depth Technical Guide to the Chemical Properties of H-Phe-Phe-Phe-Phe-Phe-OH
This technical guide provides a comprehensive overview of the chemical properties, synthesis, and characterization of the pentapeptide H-Phe-Phe-Phe-Phe-Phe-OH, also known as pentaphenylalanine. This document is intended for researchers, scientists, and professionals in the field of drug development and materials science who are interested in the unique characteristics of this oligopeptide.
Core Chemical and Physical Properties
Direct experimental data for pentaphenylalanine is limited in publicly available literature. However, its properties can be reliably extrapolated from data on phenylalanine and its shorter oligomers. The hydrophobic nature of the five phenylalanine residues dictates its physical characteristics, leading to low solubility in aqueous solutions and a propensity for self-assembly.
Table 1: Summary of Physicochemical Properties
| Property | H-Phe-OH (Phenylalanine) | H-Phe-Phe-OH | H-Phe-Phe-Phe-Phe-Phe-OH (Predicted/Extrapolated) |
| Molecular Formula | C9H11NO2 | C18H20N2O3 | C45H47N5O6 |
| Molecular Weight | 165.19 g/mol | 312.36 g/mol | 753.89 g/mol |
| Appearance | White crystalline powder | White to off-white solid | Expected to be a white to off-white solid |
| Melting Point | 283 °C (decomposes) | 288-290 °C[1] | Expected to be higher than the dipeptide, with decomposition |
| Solubility | Sparingly soluble in water. | Insoluble in water; soluble in 80% acetic acid/water (50 mg/mL with sonication).[2] | Expected to have very low solubility in water and alcohols. Soluble in strong organic acids, and polar aprotic solvents like DMSO, potentially with co-solvents or sonication. |
| pKa (α-COOH) | ~2.2 | ~3.41 (Predicted)[1] | Expected to be in a similar range to the dipeptide. |
| pKa (α-NH3+) | ~9.3 | Not readily available | Expected to be in a similar range to other peptides. |
Synthesis and Purification
The standard method for synthesizing H-Phe-Phe-Phe-Phe-Phe-OH is Solid-Phase Peptide Synthesis (SPPS). This technique involves the stepwise addition of amino acids to a growing peptide chain that is covalently attached to an insoluble resin support. The Fmoc/tBu strategy is commonly employed.
Experimental Protocol: Solid-Phase Peptide Synthesis (SPPS)
This protocol outlines the manual synthesis of H-Phe-Phe-Phe-Phe-Phe-OH on a Rink Amide resin, yielding a C-terminally amidated peptide. For the C-terminally free acid, a Wang or similar resin would be used.
Materials:
-
Fmoc-Phe-OH
-
Rink Amide resin
-
N,N-Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
N,N'-Diisopropylcarbodiimide (DIC)
-
Hydroxybenzotriazole (HOBt)
-
Trifluoroacetic acid (TFA)
-
Triisopropylsilane (TIS)
-
Dichloromethane (DCM)
-
Diethyl ether
Procedure:
-
Resin Swelling: Swell the Rink Amide resin in DMF in a reaction vessel for 30 minutes.
-
Fmoc Deprotection: Remove the Fmoc protecting group from the resin by treating it with a 20% solution of piperidine in DMF for 20 minutes. Wash the resin thoroughly with DMF and DCM.
-
First Amino Acid Coupling: Activate the first Fmoc-Phe-OH (3 equivalents) with DIC (3 eq.) and HOBt (3 eq.) in DMF. Add the activated amino acid solution to the deprotected resin and agitate for 2 hours. Wash the resin with DMF and DCM.
-
Chain Elongation: Repeat the deprotection and coupling steps for the remaining four phenylalanine residues.
-
Final Deprotection: After the final coupling, remove the N-terminal Fmoc group as described in step 2.
-
Cleavage and Deprotection: Treat the resin with a cleavage cocktail of TFA/TIS/H2O (95:2.5:2.5) for 2-3 hours to cleave the peptide from the resin and remove side-chain protecting groups.
-
Precipitation and Purification: Precipitate the crude peptide in cold diethyl ether. The purified peptide is obtained by reverse-phase high-performance liquid chromatography (RP-HPLC).[3]
Synthesis Workflow Diagram
Spectroscopic Characterization
Table 2: Predicted Spectroscopic Data
| Technique | Expected Features for H-(Phe)5-OH |
| ¹H NMR | - Aromatic protons: Multiplets in the range of 7.2-7.4 ppm.[4][5]- α-protons: Multiplets between 4.0-4.7 ppm.[6][7]- β-protons: Diastereotopic protons appearing as complex multiplets between 2.8-3.3 ppm.[6][7]- Amide protons: Broad signals between 7.5-8.5 ppm. |
| ¹³C NMR | - Carbonyl carbons: Resonances around 170-175 ppm.[8][9][10]- Aromatic carbons: Signals in the 125-140 ppm region.[8][9][10]- α-carbons: Peaks around 55-60 ppm.[8][9][10]- β-carbons: Resonances around 35-40 ppm.[8][9][10] |
| Mass Spectrometry (ESI-MS) | - [M+H]⁺: Expected at m/z 754.9- [M+Na]⁺: Expected at m/z 776.9- Fragmentation would show sequential loss of phenylalanine residues.[11] |
| Infrared (IR) Spectroscopy | - N-H stretch (amide): ~3300 cm⁻¹ (broad)[12][13][14][15][16]- C-H stretch (aromatic): ~3030-3080 cm⁻¹[12][13][14][15][16]- C-H stretch (aliphatic): ~2920-2980 cm⁻¹[12][13][14][15][16]- C=O stretch (amide I): ~1650 cm⁻¹ (strong)[12][13][14][15][16]- N-H bend (amide II): ~1540 cm⁻¹[12][13][14][15][16]- C=C stretch (aromatic): ~1450-1600 cm⁻¹[12][13][14][15][16] |
Self-Assembly and Nanostructure Formation
A key characteristic of phenylalanine-based peptides is their ability to self-assemble into well-defined nanostructures. This process is driven by a combination of non-covalent interactions, primarily π-π stacking of the aromatic side chains and hydrophobic interactions. The length of the peptide chain influences the morphology of the resulting nanostructures. While diphenylalanine (H-Phe-Phe-OH) is known to form nanotubes, longer oligomers can form a variety of structures including fibrils, ribbons, and sheets.[17][18] The self-assembly of H-Phe-Phe-Phe-Phe-Phe-OH is expected to be a hierarchical process.
Self-Assembly Signaling Pathway
Biological Activity
The biological activity of H-Phe-Phe-Phe-Phe-Phe-OH has not been extensively studied. However, based on the known roles of phenylalanine and other phenylalanine-containing peptides, several potential activities can be postulated. Phenylalanine is an essential amino acid and a precursor for several important biomolecules, including tyrosine and catecholamines.[19] Phenylalanine and its metabolites have been shown to influence cell proliferation.[20] Furthermore, phenylalanine-rich peptides have been investigated for their antimicrobial and antioxidant properties.[21][22] The hydrophobic nature of pentaphenylalanine might also facilitate interactions with cell membranes. Further research is required to elucidate the specific biological functions of this pentapeptide.
Conclusion
H-Phe-Phe-Phe-Phe-Phe-OH is a hydrophobic pentapeptide with a strong propensity for self-assembly into ordered nanostructures. While specific experimental data for this particular oligomer is sparse, its chemical and physical properties can be reliably predicted based on the well-understood behavior of phenylalanine and its shorter peptide derivatives. The synthesis is achievable through standard solid-phase peptide synthesis protocols. The unique self-assembling properties of pentaphenylalanine make it a promising candidate for applications in biomaterials, nanotechnology, and drug delivery systems. Further investigation into its specific biological activities will undoubtedly open new avenues for its use in biomedical research and therapeutics.
References
- 1. Composition effects on the self-aggregation of phenylalanine-rich oligopeptides revealed by atomic force microscopy - ProQuest [proquest.com]
- 2. Self-Assembly of a Novel Pentapeptide into Hydrogelated Dendritic Architecture: Synthesis, Properties, Molecular Docking and Prospective Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. L-Phenylalanine(63-91-2) 1H NMR [m.chemicalbook.com]
- 5. D-Phenylalanine(673-06-3) 1H NMR spectrum [chemicalbook.com]
- 6. Human Metabolome Database: 1H NMR Spectrum (1D, 500 MHz, D2O, predicted) (HMDB0000159) [hmdb.ca]
- 7. Human Metabolome Database: 1H NMR Spectrum (1D, 500 MHz, H2O, experimental) (HMDB0000159) [hmdb.ca]
- 8. H-PHE-ALA-OH(3918-87-4) 13C NMR spectrum [chemicalbook.com]
- 9. bhu.ac.in [bhu.ac.in]
- 10. Spectroscopy 13C NMR and 1H NMR - Mesbah Energy [irisotope.com]
- 11. Mass spectrometry imaging of L-[ring-13C6]-labeled phenylalanine and tyrosine kinetics in non-small cell lung carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 12. H-PHE-PHE-OH(2577-40-4) IR Spectrum [m.chemicalbook.com]
- 13. IR Spectrum and Characteristic Absorption Bands – Organic Chemistry: Fundamental Principles, Mechanisms, Synthesis and Applications [open.maricopa.edu]
- 14. Infrared Spectrometry [www2.chemistry.msu.edu]
- 15. chemguide.co.uk [chemguide.co.uk]
- 16. 6.3 IR Spectrum and Characteristic Absorption Bands – Organic Chemistry I [kpu.pressbooks.pub]
- 17. A Diphenylalanine Based Pentapeptide with Fibrillating Self-Assembling Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Revisiting the Self-Assembly of Highly Aromatic Phenylalanine Homopeptides - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Biotransformation of the Proteogenic Amino Acids Phenylalanine, Tyrosine and Tryptophan by Yarrowia Species: An Application to the Preparative Synthesis of Natural Phenylacetic Acid [mdpi.com]
- 20. Effect of phenylalanine and its metabolites on the proliferation and viability of neuronal and astroglial cells: possible relevance in maternal phenylketonuria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. mdpi.com [mdpi.com]
- 22. researchgate.net [researchgate.net]
